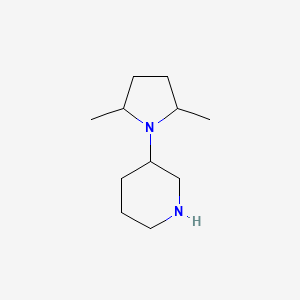
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C11H22N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyrrolidine ring substituted with two methyl groups at the 2 and 5 positions. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with 2,5-dimethylpyrrolidine under specific conditions. One common method includes:
Nucleophilic Substitution: Piperidine reacts with 2,5-dimethylpyrrolidine in the presence of a base, such as sodium hydride, to form the desired product.
Reductive Amination: Another method involves the reductive amination of a suitable precursor, such as 2,5-dimethylpyrrolidine, with piperidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler analog without the dimethylpyrrolidine substitution.
2,5-Dimethylpyrrolidine: Lacks the piperidine ring.
N-Methylpiperidine: Contains a single methyl group on the nitrogen atom.
Uniqueness
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine is unique due to the presence of both piperidine and dimethylpyrrolidine rings, which may confer distinct chemical and biological properties compared to its simpler analogs
Propriétés
Formule moléculaire |
C11H22N2 |
|---|---|
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
3-(2,5-dimethylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11/h9-12H,3-8H2,1-2H3 |
Clé InChI |
QQRILNLFDBBTQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1C2CCCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
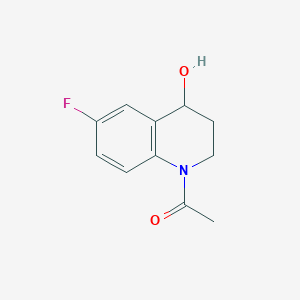

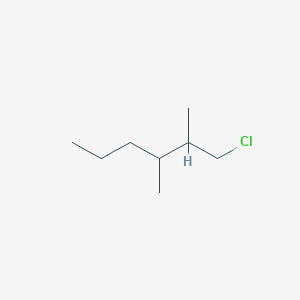
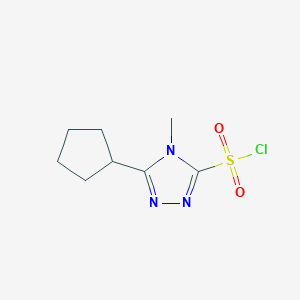
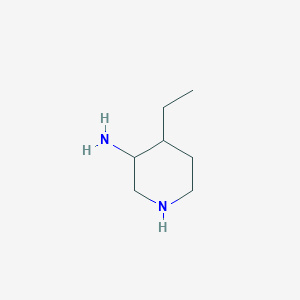
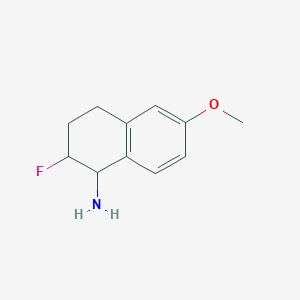
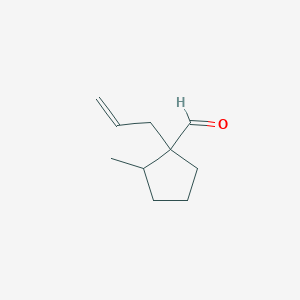

![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)

![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
